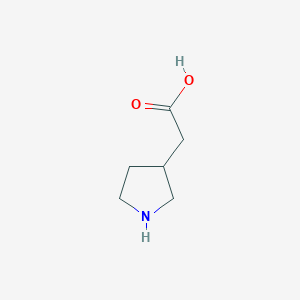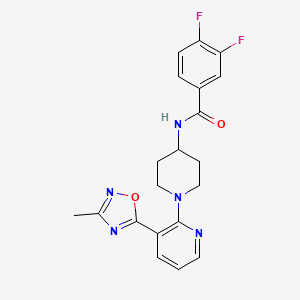![molecular formula C22H18Cl3N3OS B2818509 N-(6-苄基-3-氰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-3,5-二氯苯甲酰胺盐酸盐 CAS No. 1216425-69-2](/img/structure/B2818509.png)
N-(6-苄基-3-氰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-3,5-二氯苯甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2. It has an average mass of 502.049 Da and a mono-isotopic mass of 501.094757 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a 3,5-dichlorobenzamide group . The exact structure can be determined using various spectroscopic techniques.科学研究应用
Antiproliferative Activity
This compound has been investigated for its antiproliferative properties against cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b)**—have shown promising results. They inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. These compounds interact with tubulin, leading to cell cycle arrest in the G2/M phase and apoptotic cell death. Importantly, they do not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .
Tubulin Inhibition
The same derivatives (3a and 3b) were found to interact with tubulin at micromolar levels. This interaction disrupts microtubule polymerization, which is crucial for cell division. Consequently, cancer cells accumulate in the G2/M phase, impairing their ability to divide and proliferate .
Apoptosis Induction
Compounds 3a and 3b effectively induce apoptosis in cancer cells in a dose-dependent manner. This apoptotic effect contributes to their antiproliferative activity. Understanding the molecular mechanisms underlying this induction could provide valuable insights for cancer therapy .
Other Potential Applications
While the primary focus has been on cancer-related research, further investigations may reveal additional applications. For instance:
- Anti-HIV Activity : Given the structural features of this compound, it might be worth exploring its potential as an anti-HIV agent, especially considering the importance of tubulin in viral replication .
- Oxime Preparation : The compound could serve as a base for oxime preparations, which have diverse applications in organic synthesis .
未来方向
作用机制
Target of Action
It is suggested that it may act as a potential inhibitor of 5-lox , a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
Mode of Action
Given its potential role as a 5-lox inhibitor , it may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.
Biochemical Pathways
The compound, as a potential 5-LOX inhibitor , may affect the leukotriene biosynthesis pathway. By inhibiting 5-LOX, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response.
Pharmacokinetics
The predicted data suggests that it has a log kow (octanol-water partition coefficient) of 162 , which may influence its absorption and distribution in the body.
Result of Action
As a potential 5-lox inhibitor , it may reduce the production of leukotrienes, which could lead to a decrease in inflammation.
属性
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS.ClH/c23-16-8-15(9-17(24)10-16)21(28)26-22-19(11-25)18-6-7-27(13-20(18)29-22)12-14-4-2-1-3-5-14;/h1-5,8-10H,6-7,12-13H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNSQBSTRNESBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)


methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)


![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)
